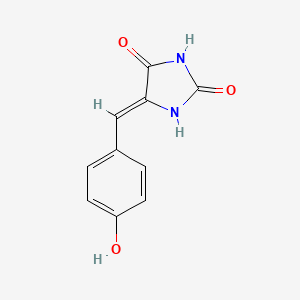

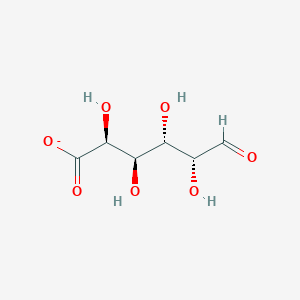

(5Z)-5-(4-ヒドロキシベンジリデン)-2,4-イミダゾリジンジオン

説明

Anticancer compound. Chemopreventive. Shows anti-metastatic activity in prostate cancer cells through enhancement of cell-cell adhesion. Anti-invasive compound. Glycogen synthase kinase-3beta (GSK-3 beta) inhibitor.

科学的研究の応用

蛍光プローブ

この化合物は、蛍光プローブとして研究されてきました。これは、その光化学的特性に対する閉じ込められた環境の顕著な影響によるものです . この化合物の光異性化と熱的復帰は、365 nm 照射下で研究されてきました .

DNA ラベリング

この化合物は、DNA ラベリングの可能性を示しています。 dsDNA の存在下におけるベンジリデンイミダゾチアゾロンの光物理学的調査は、蛍光増強を示しました . これは、この化合物が、物理化学的、生化学的、または生物学的システムの詳細な調査のための貴重なツールとして使用できることを示唆しています .

エンタルピー-エントロピー補償効果の研究

この化合物の光異性化と熱的復帰は、365 nm 照射下で研究され、エンタルピー-エントロピー補償効果が観察されました . これは、光化学反応の熱力学に関する貴重な洞察を提供する可能性があります。

誘導体の合成

この化合物は、誘導体の合成に使用できます。 たとえば、4-ヒドロキシベンジリデンアセトンは、4-(4-ヒドロキシフェニル)ブタン-2-オンの合成に使用されます . この反応には、シクロヘキサンと AlCl3 の試薬と、CH2Cl2 の溶媒が必要です .

閉じ込められた環境効果の研究

4-ヒドロキシベンジリデンイミダゾリノン (HBI) の光化学的特性に対する閉じ込められた環境の顕著な影響のために、GFP 関連クロモフォア、イミダゾリジンジオン、およびイミダゾチアゾロン類似体が研究されています . この化合物は、閉じ込められた環境が光化学的特性に与える影響をさらに理解するために使用できます。

生化学的システム調査

調製された化合物は、物理化学的、生化学的、または生物学的システムの詳細な調査のための貴重なツールと見なすことができます . これには、化合物とさまざまな生体分子との相互作用の研究や、化合物をプローブとして使用して生物学的システムの構造とダイナミクスを研究することが含まれる可能性があります。

特性

IUPAC Name |

(5Z)-5-[(4-hydroxyphenyl)methylidene]imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c13-7-3-1-6(2-4-7)5-8-9(14)12-10(15)11-8/h1-5,13H,(H2,11,12,14,15)/b8-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPDDIBZITPTASO-YVMONPNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)NC(=O)N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\2/C(=O)NC(=O)N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80171-33-1 | |

| Record name | 2,4-Imidazolidinedione, 5-((4-hydroxyphenyl)methylene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080171331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC49419 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49419 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(3,5-Dimethyl-1-pyrazolyl)ethyl]-4-thiophen-2-ylthiazole](/img/structure/B1223792.png)

![3-(1H-indol-3-yl)propanoic acid [2-[tert-butyl-(phenylmethyl)amino]-2-oxoethyl] ester](/img/structure/B1223796.png)

![1-[2-(4-Methoxyphenoxy)ethylthio]-[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B1223797.png)

![N-[2-[(cyclohexylamino)-oxomethyl]phenyl]-4-methyl-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B1223803.png)

![4-chloro-N-[(1R,2R)-2-(4-morpholinyl)cyclohexyl]benzenesulfonamide](/img/structure/B1223805.png)

![2-[(S)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl]nicotinate](/img/structure/B1223809.png)

![N-(1H-benzimidazol-2-yl)-3-[phenyl(prop-2-enyl)sulfamoyl]benzamide](/img/structure/B1223814.png)

![N-[2-(4-tert-butylphenoxy)ethyl]-2-(4-fluorophenyl)acetamide](/img/structure/B1223817.png)